Methyl 4-amino-4-(2-chlorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(2-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid and contains an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(2-chlorophenyl)butanoate typically involves the esterification of 4-amino-4-(2-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(2-chlorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of Methyl 4-nitro-4-(2-chlorophenyl)butanoate.
Reduction: Formation of Methyl 4-amino-4-phenylbutanoate.
Substitution: Formation of Methyl 4-amino-4-(2-hydroxyphenyl)butanoate or Methyl 4-amino-4-(2-alkylphenyl)butanoate.
Scientific Research Applications
Methyl 4-amino-4-(2-chlorophenyl)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-phenylbutanoate
- Methyl 4-amino-4-(2-hydroxyphenyl)butanoate
- Methyl 4-amino-4-(2-alkylphenyl)butanoate
Uniqueness
Methyl 4-amino-4-(2-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 4-amino-4-(2-chlorophenyl)butanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
KJYJRYHXXHIRBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.